- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,
Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)
926293-55-2 structure
Product Name:6-Bromo-2-methylnicotinaldehyde
CAS No:926293-55-2
MF:C7H6BrNO
MW:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231
Update Time:2024-10-26
6-Bromo-2-methylnicotinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-methylnicotinaldehyde
- 6-Bromo-2-methyl-pyridine-3-carbaldehyde
- 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
- 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
- 6-Bromo-2-methylpyridine-3-carboxaldehyde
- 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
- C16730
- SCHEMBL4597958
- J-518339
- DB-079368
- CS-0195373
- EN300-2980561
- BMB29355
- BS-44296
- DTXSID50732465
- MFCD13188654
- AB66856
- CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- AKOS016002130
- 926293-55-2
- SY324907
-
- MDL: MFCD13188654
- Inchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
- InChI Key: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
- SMILES: O=CC1C(C)=NC(Br)=CC=1
Computed Properties
- Exact Mass: 198.96300
- Monoisotopic Mass: 198.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Density: 1.577
- Boiling Point: 285℃
- Flash Point: 126℃
- PSA: 29.96000
- LogP: 1.96500
6-Bromo-2-methylnicotinaldehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-methylnicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B682223-2.5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B682223-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B682223-25g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 25g |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM178012-1g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 1g |
$449 | 2021-08-05 | |
| abcr | AB515724-1 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 1g |
€347.30 | 2023-01-19 | ||
| abcr | AB515724-5 g |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 5g |
€1,112.10 | 2023-01-19 | ||
| eNovation Chemicals LLC | Y1004410-5g |
6-Bromo-2-methylnicotinaldehyde |
926293-55-2 | 95% | 5g |
$1000 | 2024-07-24 | |
| Matrix Scientific | 203137-0.250g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 0.250g |
$461.00 | 2023-09-07 | ||
| Matrix Scientific | 203137-1g |
6-Bromo-2-methylpyridine-3-carbaldehyde |
926293-55-2 | 1g |
$1166.00 | 2023-09-07 | ||
| Advanced ChemBlocks | N25138-250MG |
6-Bromo-2-methyl-pyridine-3-carbaldehyde |
926293-55-2 | 97% | 250MG |
$115 | 2023-09-15 |
6-Bromo-2-methylnicotinaldehyde Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min, -78 °C
1.2 30 min, -78 °C
1.2 30 min, -78 °C
Reference
- Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Reference
- Preparation of hedgehog antagonists having zinc binding moieties, Australia, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 1 h, 15 °C
Reference
- Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Preparation of quinoline compounds as RET inhibitors, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C
Reference
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
6-Bromo-2-methylnicotinaldehyde Raw materials
6-Bromo-2-methylnicotinaldehyde Preparation Products
6-Bromo-2-methylnicotinaldehyde Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
Order Number:A860017
Stock Status:in Stock
Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):220.0/880.0/3081.0
Email:sales@amadischem.com
6-Bromo-2-methylnicotinaldehyde Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):220.0/880.0/3081.0